molecular formula C18H16N2O4 B415522 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 313267-19-5

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B415522
CAS RN: 313267-19-5
M. Wt: 324.3g/mol
InChI Key: LCBXNZLBOXEDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide” is also known as “ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate”. It has a molecular formula of C25H22N2O6S and a molecular weight of 478.51698 .

Scientific Research Applications

Green Approach for Drug Design and Discovery

A study by Reddy et al. (2014) describes environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This approach signifies the compound's role in developing new analgesic and antipyretic agents using green chemistry principles (Reddy, Reddy & Dubey, 2014).

Evaluation as a Potential Sickle Cell Disease Treatment

Dos Santos et al. (2011) assessed various derivatives of the compound for their genotoxicity in the context of treating sickle cell disease (SCD). The study aimed to identify new candidate drugs for SCD that are safer than existing options (dos Santos et al., 2011).

Water Soluble Derivative for Potential Analgesic and Antipyretic Application

Another study by Reddy et al. (2013) focused on creating a water-soluble derivative of 2-(1,3-dioxo1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, indicating its use as a potential analgesic compound (Reddy, Kumari & Dubey, 2013).

Antitumor Properties

A 1978 study explored the antitumor properties of certain derivatives, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide. This research highlighted the compound's potential in developing antileukemic drugs (Dubois, Lin & Beisler, 1978).

Pharmaceutical Solvates and Cocrystals Formation

M. Dudek et al. (2018) explored the solid-state formation of solvates and cocrystals of Apremilast, a derivative of the compound, highlighting its ability to form organized structures susceptible to aromatic–aromatic interactions. This study contributes to understanding the compound's physical chemistry in pharmaceutical applications (Dudek, Kostrzewa, Paluch & Potrzebowski, 2018).

Ultrasonic Investigation for Molecular Interactions

Tekade et al. (2019) conducted ultrasonic studies on several N-Phthaloyl compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl) acetamide. This research aids in understanding the molecular interactions in solute and solvent, valuable for drug transmission and absorption (Tekade, Tale & Bajaj, 2019).

Electrochemical Sensor Application

Cha et al. (2003) reported the use of a polymer derived from the compound for an electrochemical hybridization sensor. This innovation demonstrates the compound's application in biosensor technology (Cha, Han, Choi, Yoon, Oh & Lim, 2003).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-13-9-7-12(8-10-13)19-16(21)11-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBXNZLBOXEDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide

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